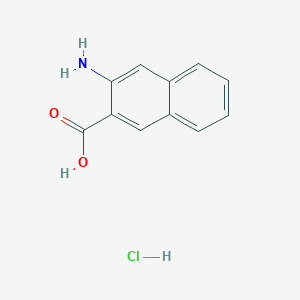
3-Aminonaphthalene-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its versatility and is widely used in pharmaceutical development and the synthesis of organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminonaphthalene-2-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminonaphthalene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
3-Aminonaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines.
Biology: It is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic purposes.
Medicine: It serves as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it a potential candidate for anti-inflammatory drugs.
Industry: It is employed in the production of various organic compounds and materials.
Mecanismo De Acción
The exact mechanism of action for 3-Aminonaphthalene-2-carboxylic acid hydrochloride remains incompletely understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition likely occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminonaphthalene-3-carboxylic acid
- 3-Amino-2-naphthalenecarboxylic acid
- Beta-Naphthylamine-3-carboxylic acid
Uniqueness
3-Aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its specific inhibitory action on cyclooxygenase-2 (COX-2), which is not commonly observed in its similar compounds. Additionally, its versatility in various chemical reactions and applications in multiple scientific fields further highlights its uniqueness .
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
3-aminonaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);1H |
Clave InChI |
CEIGRDNXRIAPIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















